2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole
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Overview
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds.
Scientific Research Applications
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is also studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
It can be inferred from the mode of action that the compound interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
The result of the action of Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis of the bacteria, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the nitrated benzothiazole with 4-cyclopropanecarbonylpiperazine under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-amino-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)methylbenzo[d]isothiazol-3(2H)-one: This compound shares a similar piperazine and benzothiazole structure but differs in the substitution pattern.
N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives: These compounds have a similar piperazine moiety but a different core structure.
Uniqueness
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is unique due to the presence of both the nitro group and the cyclopropanecarbonylpiperazine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-14(10-1-2-10)17-5-7-18(8-6-17)15-16-12-4-3-11(19(21)22)9-13(12)23-15/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFPGGVWSUZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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